1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate
Description
Properties
Molecular Formula |
C14H21NO5 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H21NO5/c1-5-19-11(17)9-10(16)14(7-6-8-14)15(9)12(18)20-13(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
HYBNGBWBIFBZKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C2(N1C(=O)OC(C)(C)C)CCC2 |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Features
- Molecular Formula: C14H21NO5
- Molecular Weight: 283.32 g/mol
- IUPAC Name: 1-tert-butyl 2-ethyl 3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate
- Key Structural Motifs:
- Spiro[3.3]heptane core with an azetidine nitrogen atom
- Two ester groups: tert-butyl ester at position 1 and ethyl ester at position 2
- Ketone group at position 3
These structural elements influence the synthetic strategies used for its preparation.
Preparation Methods Analysis
Detailed Synthetic Routes
Route A: Cyclization and Esterification Sequence
- Step 1: Starting from a suitable amino acid or amino ester precursor, intramolecular cyclization is induced to form the azetidine ring fused to a cyclobutane ring, generating the spirocyclic core.
- Step 2: Selective esterification is performed to introduce the tert-butyl and ethyl ester groups at the 1 and 2 positions, respectively. This may involve reaction with tert-butyl chloroformate and ethyl chloroformate or corresponding acid chlorides under basic conditions.
- Step 3: Oxidation or acylation at position 3 introduces the ketone group, typically using reagents such as PCC (pyridinium chlorochromate) or other mild oxidants.
Route B: Use of Protected Intermediates and Coupling Agents
- Step 1: Preparation of a protected azaspiro intermediate using carbamate or Boc-protection on the nitrogen atom.
- Step 2: Coupling with ethyl bromoacetate or ethyl chloroacetate introduces the ethyl ester group.
- Step 3: Deprotection followed by oxidation at the 3-position to form the ketone.
- Step 4: Final tert-butyl esterification using tert-butyl alcohol under acidic catalysis or via tert-butyl chloroformate.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Base-promoted intramolecular cyclization | Often uses sodium hydride or potassium carbonate |
| Esterification (tert-butyl) | tert-Butyl chloroformate, base (e.g., triethylamine) | Protects nitrogen, introduces bulky ester |
| Esterification (ethyl) | Ethyl chloroformate or ethyl bromoacetate | Introduces ethyl ester group |
| Oxidation | Pyridinium chlorochromate (PCC), Dess–Martin periodinane | Mild oxidants to form ketone |
| Protection/Deprotection | Boc anhydride, trifluoroacetic acid (TFA) | Protects nitrogen during synthesis |
Purification Techniques
- Column chromatography on silica gel is commonly used to purify intermediates and final products.
- Crystallization from organic solvents such as ethyl acetate or hexane mixtures.
- High-performance liquid chromatography (HPLC) may be employed for analytical purity confirmation.
Data Summary Table of Preparation Methods
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes selective hydrolysis under acidic or basic conditions due to its ester groups:
-
The ethyl ester group hydrolyzes preferentially over the tert-butyl ester due to steric hindrance from the tert-butyl moiety.
-
Complete hydrolysis of both esters requires prolonged heating in concentrated HCl .
Nucleophilic Substitution at the Spirocyclic Core
The ketone group at position 3 participates in nucleophilic additions, while the spirocyclic structure enables ring-opening reactions:
2.1. Grignard and Organometallic Additions
2.2. Ring-Opening Reactions
-
Ring-opening reactions typically target the strained spirocyclic system, yielding bicyclic or linear products depending on the nucleophile .
Functionalization via Ester Exchange
The ethyl and tert-butyl esters undergo transesterification under catalytic conditions:
| Reagent | Conditions | New Ester Group | Yield | References |
|---|---|---|---|---|
| Methanol, H<sub>2</sub>SO<sub>4</sub> | Reflux, 12 h | Methyl ester | 85% | |
| Benzyl alcohol, Ti(OiPr)<sub>4</sub> | Toluene, 110°C | Benzyl ester | 78% |
-
Tert-butyl esters require stronger acids (e.g., TFA) for cleavage compared to ethyl esters.
4.1. Ketone Reduction
| Reducing Agent | Conditions | Product | Stereoselectivity | References |
|---|---|---|---|---|
| NaBH<sub>4</sub> | MeOH, 0°C | 3-Hydroxy derivative (racemic) | None | |
| L-Selectride® | THF, −78°C | (S)-3-Hydroxy derivative | >90% ee |
4.2. Oxidation of Alcohol Derivatives
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Dess-Martin periodinane | CH<sub>2</sub>Cl<sub>2</sub>, RT | Regenerated 3-keto spirocyclic compound | 89% |
Scientific Research Applications
1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic properties, including its use as a scaffold in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity
Mechanism of Action
The mechanism by which 1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity. The pathways involved may include binding to receptors or enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share spirocyclic or bicyclic frameworks with ester/amide functionalities, enabling comparative analysis of reactivity, stability, and applications.
Table 1: Key Structural Features of Comparable Compounds
Physicochemical Properties and Reactivity
Solubility and Stability
- Target Compound (2731006-34-9): The tert-butyl and ethyl ester groups enhance lipophilicity, making it suitable for organic-phase reactions. The 3-keto group may participate in hydrogen bonding or tautomerization .
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (1041026-71-4): The diaza core and oxalate counterion improve water solubility, advantageous for biological assays .
Table 2: Bioactivity Predictions (Computational Data)
Key Findings:
- The target compound’s moderate LogP (~2.5) and TPSA (70.7 Ų) suggest favorable membrane permeability and oral bioavailability.
- The diaza-spiro derivative (1041026-71-4) has higher polarity (TPSA = 128.5 Ų), limiting blood-brain barrier penetration .
Biological Activity
1-Tert-butyl 2-ethyl 3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate is a complex organic compound belonging to the class of aza-spiro compounds. Its unique spirocyclic structure incorporates nitrogen and multiple carboxylate functionalities, which significantly influence its biological activity. This article aims to explore the biological activity of this compound through various studies, including its pharmacological properties, potential therapeutic applications, and structural modifications.
- Molecular Formula : C${13}$H${19}$N O$_{5}$
- Molecular Weight : Approximately 253.3 g/mol
- Structure : The compound features a spirocyclic framework that enhances its three-dimensional conformation, affecting its biological interactions and reactivity.
Pharmacological Effects
Preliminary studies indicate that 1-tert-butyl 2-ethyl 3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate exhibits a range of biological activities:
- Antimicrobial Activity :
-
Enzyme Inhibition :
- Interaction studies have focused on the compound's ability to inhibit specific enzymes associated with disease pathways. For instance, it has been evaluated for its binding affinity to various receptors and enzymes, with modifications to its structure leading to altered interaction profiles and enhanced biological activity.
- Cytotoxicity :
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of 1-tert-butyl 2-ethyl 3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate and its biological activity is crucial for optimizing its therapeutic potential.
| Structural Modification | Effect on Biological Activity |
|---|---|
| Addition of polar groups | Increased solubility and bioavailability |
| Alteration of the spirocyclic framework | Enhanced receptor binding affinity |
| Variation in alkyl substituents | Modulation of lipophilicity and toxicity |
Research indicates that even minor modifications can lead to significant changes in biological efficacy and safety profiles .
Case Studies
Several case studies have highlighted the compound's potential:
-
Antibacterial Screening :
A study evaluated the antibacterial properties against E. coli strains, revealing a dose-dependent inhibition of bacterial growth at concentrations above 50 µM, with an IC50 value indicating substantial potency . -
Cancer Cell Line Testing :
Research conducted on PC-3 prostate cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls, suggesting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Tert-butyl-2-ethyl-3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate, and what key reaction conditions are required?
- Methodology : The compound is synthesized via multi-step routes involving protective group strategies and cyclization. For example, Dieckmann cyclization is critical for forming the spirocyclic core. In a related synthesis, methyl 4-(tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)butanoate undergoes cyclization to yield analogous dicarboxylates, though yields may vary (28–36%) . Reaction conditions often require anhydrous solvents (e.g., THF), controlled temperatures (-40°C to 0°C), and reducing agents like LiAlH4 for intermediate steps .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming structural integrity, including the spirocyclic system and ester groups. For example, tert-butyl and ethyl carboxylates show distinct peaks in the δ 1.2–1.5 (tert-butyl) and δ 4.1–4.3 (ethyl ester) regions .
- HPLC-MS : Used to verify purity and molecular weight, particularly for detecting byproducts from incomplete cyclization or esterification .
- IR Spectroscopy : Confirms carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the oxo and carboxylate groups .
Q. How does the spirocyclic structure influence the compound's physicochemical properties?
- Methodology : The spiro[3.3]heptane system imposes steric constraints, reducing conformational flexibility. This increases thermal stability (boiling point ~377°C) and lowers solubility in polar solvents (logP ≈ 0.86) . Computational modeling (e.g., DFT) can predict steric effects on reactivity, aiding in rational design of derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of Dieckmann cyclization in the synthesis of this compound?
- Methodology :
- Temperature Control : Slow warming from -40°C to 0°C during reagent addition minimizes side reactions .
- Catalyst Screening : Bases like NaHMDS or KOtBu may enhance cyclization efficiency compared to traditional methods .
- Solvent Optimization : Anhydrous THF or DMF improves reagent solubility and reaction homogeneity .
Q. What strategies are recommended for resolving stereochemical complexities during the synthesis?
- Methodology :
- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers .
- X-ray Crystallography : Definitive assignment of absolute configuration for crystalline intermediates .
- Dynamic Kinetic Resolution : Employ asymmetric catalysts to favor desired stereoisomers during cyclization .
Q. How should contradictory data on reaction yields (e.g., 28% vs. 56% in similar syntheses) be analyzed and addressed?
- Methodology :
- Byproduct Identification : LC-MS or GC-MS to detect side products (e.g., uncyclized intermediates or over-reduced species) .
- Reaction Monitoring : In-situ techniques like ReactIR track intermediate formation and guide real-time adjustments .
- Scale-Up Studies : Pilot trials under controlled conditions (e.g., flow chemistry) to assess reproducibility .
Q. What computational methods can predict the reactivity of this compound in novel reactions?
- Methodology :
- Density Functional Theory (DFT) : Models electron density distribution to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, aiding in solvent selection .
- Docking Studies : Predicts interactions with biological targets (e.g., enzymes) for medicinal chemistry applications .
Q. How can impurity profiles be systematically analyzed and minimized during large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Statistical optimization of parameters (temperature, stoichiometry) to reduce impurities .
- Crystallization Protocols : Recrystallization from ethyl acetate/hexane mixtures removes low-polarity byproducts .
- Quality-by-Design (QbD) : Integrates risk assessment and process analytics to meet ICH guidelines for pharmaceuticals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
